molecular formula C11H11N B2964403 2-(2-Phenylcyclopropyl)acetonitrile CAS No. 64584-03-8

2-(2-Phenylcyclopropyl)acetonitrile

Cat. No.: B2964403
CAS No.: 64584-03-8
M. Wt: 157.216
InChI Key: PIGHKMGUJVDMEM-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)acetonitrile is a chemical compound with the molecular formula C11H11N . It is a compound with spectra: 1 MS (GC) .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 157.22 g/mol . Acetonitrile as a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions .


Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Scientific Research Applications

Regioselective Cope Rearrangement

The reaction of 2-phenyl-2-(1,2-diphenyl-3-cyclopropenylidene)acetonitrile is a notable example of regioselective Cope rearrangement. This reaction leads to the formation of tetrahydroindeno[1′,2′]cyclopenta[4,5-a]acenaphthylenes, providing insight into cyclization processes involving phenyl groups on methylenecyclopropene rings. These compounds are presumed to form via regioselective Cope rearrangement followed by a hydrogen shift, expanding our understanding of complex organic synthesis mechanisms (Tsuge et al., 1982).

Electrochemical Oxidation Studies

Electrochemical studies involving phenyldisulfide in acetonitrile medium have been conducted to understand the behavior of cations in various supporting electrolytes. This research provides insights into the reactions of cations in different electrolytic environments, which is crucial for developing more efficient electrochemical processes and applications (Bontempelli et al., 1973).

Photophysics Investigations

Detailed investigation into the photophysics of complexes such as [Ru(phen)2dppz]2+ in acetonitrile-water mixtures provides valuable insights into the “light-switch” effect, essential for their use as spectroscopic probes for DNA. Such studies contribute to the understanding of the photoluminescence behavior of polypyridyl-ruthenium complexes in various solvents, which is critical for their application in biochemical and medical research (Olson et al., 1997).

Photoinduced C3-Unit Introduction

The introduction of C3-units into electron-deficient molecules using cyclopropanone silyl acetals via electron transfer in acetonitrile is an example of advanced organic synthesis. This process is significant for the creation of complex organic molecules with potential applications in pharmaceuticals and materials science (Mizuno et al., 1996).

Polymorphism Studies in Aminonitriles

Exploring the polymorphism of compounds like 2-(perfluorophenyl)-2-(phenylamino)acetonitrile enhances our understanding of molecular conformations and crystal structures. This research is crucial for the pharmaceutical industry, where polymorphism can significantly impact the efficacy and stability of drugs (Laubenstein et al., 2016).

Mechanism of Action

The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Safety and Hazards

The safety data sheet for acetonitrile, a related compound, indicates that it is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Properties

IUPAC Name

2-(2-phenylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGHKMGUJVDMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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